4-Nitro 3-methyl 2-chloromethyl pyridine.hcl
Description
Structure and Nomenclature 4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride (CAS: 152402-94-3) is a pyridine derivative with a nitro group at position 4, a methyl group at position 3, and a chloromethyl substituent at position 2. Its molecular formula is C₇H₈Cl₂N₂O₂, and it exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents .
Synthesis The compound is synthesized via nitration and chlorination steps. For example, nitration of 3-methyl pyridine derivatives using fuming HNO₃ in concentrated H₂SO₄ introduces the nitro group (yield: ~86%) . The chloromethyl group is introduced via reactions with chlorinating agents, though direct oxidative methods (e.g., SeO₂) may fail, necessitating alternative pathways like dimethylformamide dimethyl acetal (DMFDMA)-mediated transformations .
Properties
IUPAC Name |
2-(chloromethyl)-3-methyl-4-nitropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c1-5-6(4-8)9-3-2-7(5)10(11)12;/h2-3H,4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTICSDTOIUAHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CCl)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Pyridine Precursors
The introduction of the nitro group at the 4-position of the pyridine ring is typically achieved through electrophilic aromatic nitration. For 3-methylpyridine derivatives, the methyl group at position 3 directs nitration to the para position (position 4) due to its electron-donating effects.
Procedure :
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Substrate : 3-Methylpyridine (2,3-lutidine)
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Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 ratio.
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Conditions : Reaction at 0–5°C for 4–6 hours to minimize over-nitration.
Challenges :
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Competing meta-nitration (minor product) due to steric effects.
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Acidic conditions may hydrolyze sensitive functional groups in subsequent steps.
Hydroxymethylation at Position 2
The introduction of a hydroxymethyl group at position 2 is critical for subsequent chlorination. Two primary strategies are documented:
a) Directed Ortho Metalation (DoM)
b) N-Oxide Mediated Hydroxymethylation
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Substrate : 4-Nitro-3-methylpyridine-N-oxide.
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Mechanism : Radical-mediated hydroxymethylation directed by the N-oxide group.
Comparison :
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| DoM | 55 | 85 | 8 |
| N-Oxide Pathway | 70 | 92 | 12 |
The N-oxide method offers higher yields but requires additional steps for oxidation and reduction.
Chlorination of Hydroxymethyl Group
Conversion of the hydroxymethyl group (-CH₂OH) to chloromethyl (-CH₂Cl) employs chlorinating agents under controlled conditions:
a) Thionyl Chloride (SOCl₂)
b) Triphosgene (C₃Cl₆O₃)
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Substrate : 2-Hydroxymethyl-4-nitro-3-methylpyridine.
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Yield : 89–92% (reported for 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride).
Comparative Analysis :
| Agent | Yield (%) | Purity (%) | Safety Considerations |
|---|---|---|---|
| SOCl₂ | 97 | 99.8 | Corrosive, releases HCl/SO₂ |
| Triphosgene | 90 | 98.5 | Less volatile, controlled toxicity |
Thionyl chloride is preferred for industrial-scale synthesis due to higher yields, while triphosgene offers safer handling in laboratory settings.
Hydrochloride Salt Formation
The final step involves protonation of the pyridine nitrogen with hydrochloric acid (HCl):
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Substrate : 4-Nitro-3-methyl-2-chloromethyl pyridine (free base).
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Crystallization : Recrystallization from ethanol/water mixtures yields >99% pure hydrochloride salt.
Optimization Strategies and Industrial Adaptations
One-Pot Nitration-Chloromethylation
Recent patents describe integrated workflows to reduce intermediate isolation:
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Simultaneous Nitration and Chloromethylation :
Advantages :
Catalytic N-Oxidation
Ruthenium chloride (RuCl₃)-catalyzed N-oxidation improves sustainability:
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Substrate : 3-Methylpyridine.
Green Metrics :
Analytical Characterization
Critical quality control parameters for the final product:
Chemical Reactions Analysis
4-Nitro 3-methyl 2-chloromethyl pyridine.hcl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted pyridine derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents like toluene, methanol, and dichloromethane, as well as catalysts and reducing/oxidizing agents specific to the desired transformation .
Scientific Research Applications
4-Nitro 3-methyl 2-chloromethyl pyridine.hcl has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 4-Nitro 3-methyl 2-chloromethyl pyridine.hcl is largely dependent on its chemical structure and the functional groups present. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity or the disruption of cellular processes .
The nitro group, when reduced to an amino group, can participate in hydrogen bonding and electrostatic interactions with biological targets, further influencing the compound’s activity. The overall effect of the compound is determined by the specific molecular targets and pathways involved in its interactions .
Comparison with Similar Compounds
Comparison with Similar Pyridine Derivatives
Substituent Effects and Structural Analogues
Compound 1 : 4-Nitro 3,5-Dimethyl 2-Chloromethyl Pyridine Hydrochloride (CAS: 143016-67-5)
- Structure : Additional methyl group at position 5.
- Impact : Increased steric hindrance and lipophilicity compared to the 3-methyl derivative. This may reduce solubility in aqueous media but enhance membrane permeability .
Compound 2 : 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine
- Structure: Incorporates phenyl rings and amino groups.
- Impact : Higher molecular weight (466–545 g/mol) and melting points (268–287°C) due to extended conjugation and hydrogen bonding .
Compound 3 : 3-Chloro-4-(6-Methyl-3-Pyridinyl)OxyAniline
Reactivity and Stability
- 4-Nitro 3-Methyl 2-Chloromethyl Pyridine.HCl : The chloromethyl group is highly reactive, facilitating nucleophilic substitution (e.g., with amines or thiols). The nitro group stabilizes the ring but may pose explosive risks under extreme conditions .
- Analogues: Compounds with electron-donating groups (e.g., methyl) exhibit reduced electrophilicity compared to nitro-substituted derivatives. For example, 4-methylpyrimidinol hydrochloride shows lower reactivity toward nucleophiles .
Spectral Characteristics
Data Tables
| Property | This compound | 4-Nitro 3,5-Dimethyl 2-Chloromethyl Pyridine.HCl | 2-Amino-4-(2-Chloro-5-Phenyl Pyridin-3-Yl) Pyridine |
|---|---|---|---|
| Molecular Formula | C₇H₈Cl₂N₂O₂ | C₈H₁₀Cl₂N₂O₂ | C₁₈H₁₅ClN₄ |
| Molecular Weight (g/mol) | 223.06 (free base) | 237.08 (free base) | 466.90 |
| Key Substituents | 4-NO₂, 3-CH₃, 2-CH₂Cl | 4-NO₂, 3-CH₃, 5-CH₃, 2-CH₂Cl | 2-Cl, 4-NH₂, phenyl groups |
| Melting Point | Not reported | Not reported | 268–287°C |
| Reactivity | High (chloromethyl) | Moderate (steric hindrance) | Moderate (amino group) |
Biological Activity
4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride (CAS No. 152402-94-3) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C7H7ClN2O2
- Molecular Weight : 174.59 g/mol
- IUPAC Name : 2-(Chloromethyl)-3-methyl-4-nitropyridine hydrochloride
Biological Activity Overview
4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary research indicates potential cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Research indicates that 4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride shows significant antimicrobial properties. A study evaluating its effects on common bacterial strains reported the following Minimum Inhibitory Concentrations (MIC):
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly against resistant strains.
Anticancer Activity
The compound's anticancer properties have been investigated through various in vitro studies. In one notable study, the cytotoxic effects were evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 8.5 |
| MCF-7 (Breast Cancer) | 7.2 |
| A549 (Lung Cancer) | 10.1 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50, the more potent the compound is against that particular cell line.
The biological activity of 4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride can be attributed to its interaction with cellular targets:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in cellular proliferation and survival, contributing to its anticancer effects.
Case Studies
Several case studies have highlighted the efficacy of this compound in various applications:
- Case Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of pyridine compounds, including 4-Nitro 3-methyl 2-chloromethyl pyridine hydrochloride, exhibited significant antitumor activity in preclinical models, showing promise for future therapeutic development .
- Case Study 2 : Research conducted on its antibacterial properties revealed that the compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
Q & A
Q. How can machine learning enhance the prediction of biological activity or toxicity profiles for derivatives of this compound?
- Methodological Answer : Train neural networks on datasets (e.g., ChEMBL, PubChem) linking structural features (e.g., nitro group position) to bioactivity. Feature selection algorithms prioritize descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. Cross-validate predictions with in vitro assays (e.g., cytotoxicity in HepG2 cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
